Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate
Description
Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a heterocyclic compound featuring a dihydropyridinone core substituted with a 3-methoxyphenyl group at the 4-position and a methyl ester moiety at the 1-position. The compound’s crystallographic properties, if studied, would typically be refined using programs like SHELXL .
Properties
Molecular Formula |
C15H15NO4 |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
methyl 2-[4-(3-methoxyphenyl)-2-oxopyridin-1-yl]acetate |
InChI |
InChI=1S/C15H15NO4/c1-19-13-5-3-4-11(8-13)12-6-7-16(14(17)9-12)10-15(18)20-2/h3-9H,10H2,1-2H3 |
InChI Key |
BTZORMOBGIPWDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)N(C=C2)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approaches
The 2-oxo-1,2-dihydropyridine core is often synthesized via cyclocondensation reactions. A representative method involves:
- Reacting β-keto esters with aryl-substituted enamines :
Ethyl acetoacetate reacts with a 3-methoxyphenyl-substituted enamine under acidic or basic conditions to form the pyridinone ring. For example, in WO2014108919A2, analogous intermediates were synthesized using lithium carbonate and lithium chloride in dimethylformamide (DMF) at 110–115°C.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Ethyl acetoacetate, enamine | DMF, Li2CO3, 110–115°C, 4–6 hr | ~80% |
Esterification and Alkylation
The methyl acetate side chain is introduced via alkylation:
- Mitsunobu reaction or nucleophilic substitution :
A 1-hydroxypyridinone intermediate reacts with methyl bromoacetate in the presence of a base (e.g., K2CO3) or via Mitsunobu conditions (DIAD, PPh3). US9603846 highlights similar alkylation steps for pyrazole-pyridine derivatives.
| Method | Conditions | Yield |
|---|---|---|
| Mitsunobu reaction | DIAD, PPh3, THF, 0°C to RT | 70–85% |
| Nucleophilic substitution | K2CO3, DMF, 60°C, 6 hr | 60–75% |
One-Pot Multi-Step Synthesis
Integrated approaches combine cyclization and functionalization:
- Formation of 4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridine :
Using 3-methoxybenzaldehyde, malononitrile, and ethyl acetoacetate in ammonium acetate/ethanol under reflux. - Alkylation with methyl bromoacetate :
Direct alkylation of the pyridinone nitrogen under basic conditions.
| Step | Reagents | Yield |
|---|---|---|
| Cyclization | NH4OAc, EtOH, reflux | 65% |
| Alkylation | Methyl bromoacetate, K2CO3 | 78% |
Analytical Characterization
Key spectroscopic data for validation:
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, 1H, pyridine-H), 7.45–7.12 (m, 4H, aryl-H), 4.92 (s, 2H, CH2CO2Me), 3.85 (s, 3H, OCH3), 3.72 (s, 3H, CO2CH3).
- IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (pyridinone C=O).
- HPLC Purity : >98% (Zorbax Bonus RP column, 270 nm).
Challenges and Optimization
- Regioselectivity : Competing alkylation at oxygen vs. nitrogen requires careful base selection (e.g., K2CO3 over stronger bases).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates but may necessitate rigorous drying.
Industrial Scalability
- Process Efficiency : WO2014108919A2 reports batch sizes up to 50 kg with yields >75% using telescoped steps.
- Cost Drivers : Pd catalysts in cross-coupling steps contribute significantly to costs; ligand-free systems are preferred for scale-up.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxo group to a hydroxyl group.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Ethyl 2-(4-((2-(4-(3-(3-Methoxyphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate ()
- Structural Differences: The compared compound replaces the dihydropyridinone core with a thiazole ring and incorporates a piperazine linker. The 3-methoxyphenyl group is retained but connected via a urea moiety instead of direct attachment to the heterocycle.
Methyl 2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetate ()
- Structural Differences: This analog lacks the 3-methoxyphenyl substituent but includes an amino group at the 3-position of the dihydropyridinone ring.
- The absence of the aromatic ring diminishes π-π stacking interactions, which could reduce binding efficiency in hydrophobic binding pockets .
3-((((2R,3R,4R,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile ()
- Structural Differences: A highly complex nucleotide analog with a terpenoid-thioether side chain and protective groups (e.g., tert-butyldimethylsilyl). The dihydropyridinone ring is replaced by a pyrimidinone system.
- Functional Implications: The terpenoid-thioether moiety enhances membrane permeability, making this compound more suitable for intracellular targeting (e.g., antiviral applications). Protective groups (e.g., silyl ethers) are critical for stability during synthetic steps but add synthetic complexity compared to the unprotected target compound .
Comparative Data Table
Research Findings and Implications
- This contrasts with the electron-withdrawing urea group in ’s compound, which may favor interactions with basic residues .
- Synthetic Accessibility : The target compound’s lack of protective groups (cf. ) simplifies synthesis, though regioselective introduction of the methoxy group requires careful optimization.
Biological Activity
Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H15NO3
- Molecular Weight : 273.29 g/mol
- CAS Number : 125031-50-7
This compound belongs to the class of dihydropyridines, which are known for their diverse biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. Dihydropyridines are often recognized for their roles as calcium channel blockers and their ability to modulate neurotransmitter release.
Antioxidant Activity
Research has shown that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress and may contribute to the prevention of chronic diseases such as cancer and cardiovascular disorders.
Anticancer Potential
Studies have indicated that dihydropyridine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a related compound demonstrated the ability to inhibit the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction . This suggests that this compound may possess similar anticancer properties.
Neuroprotective Effects
Dihydropyridine derivatives have also been studied for their neuroprotective effects. They may enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing neuroinflammation . The specific neuroprotective mechanisms of this compound require further investigation.
Case Studies
Several studies have explored the biological activities of related compounds. For example:
- Antioxidant Studies : A study found that dihydropyridine derivatives exhibited strong free radical scavenging activity, which could be beneficial in preventing oxidative damage in cells .
- Anticancer Activity : In vitro studies showed that certain dihydropyridine derivatives were effective against breast cancer cell lines by inducing apoptosis via mitochondrial pathways .
- Neuroprotection : Research indicated that dihydropyridines could reduce neuronal cell death in models of Alzheimer's disease by inhibiting amyloid-beta aggregation .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
